molecular formula C10H11N3O B1580939 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 6402-08-0

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No.: B1580939
CAS No.: 6402-08-0
M. Wt: 189.21 g/mol
InChI Key: VNXUPEPDMYVBQY-UHFFFAOYSA-N
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Description

Structural Characterization

This section examines the molecular architecture, spectroscopic properties, and computational insights into the compound’s structural features.

Crystallographic Analysis and Molecular Configuration

While direct X-ray diffraction data for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is unavailable in the provided literature, its molecular configuration can be inferred from structurally analogous pyrazolone derivatives.

Key Structural Features
  • Pyrazolone Core : The molecule contains a pyrazolone backbone (a five-membered ring with two nitrogen atoms and a keto group). The 5-methyl and 2-(4-aminophenyl) substituents are attached to the ring’s nitrogen and carbon atoms, respectively.
  • Dihedral Angles : Related pyrazolones exhibit dihedral angles between the pyrazolone ring and aromatic substituents. For example, in a structurally similar compound, the phenyl ring forms a dihedral angle of ~32–55° with the pyrazolone plane.
  • Hydrogen Bonding : The amino group (NH2) and keto oxygen (C=O) are likely to participate in intermolecular hydrogen bonds, forming networks observed in other pyrazolones.
Hypothetical Crystal Packing

Based on analogous systems, the compound may adopt a dimeric arrangement mediated by N–H⋯O or C–H⋯π interactions, similar to patterns in 4-aminoantipyrine derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is absent, expected signals can be predicted:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
NH2 (Aromatic Amino) 6.5–7.5 Broad singlet Hydrogen-bonded amino protons
CH3 (Methyl) 2.0–2.5 Singlet Methyl group attached to N2
Aromatic (Phenyl) 6.8–7.8 Multiplet Protons on 4-aminophenyl group
Pyrazolone Ring (C4–H) 3.5–4.0 Quintet/Septet Protons adjacent to N and C=O

Note: These values are extrapolated from structurally similar pyrazolones.

Infrared (IR) and Raman Vibrational Assignments

Key absorption bands are predicted based on functional groups:

Functional Group IR Bands (cm⁻¹) Raman Bands (cm⁻¹) Assignment
N–H (Amino) 3300–3500 3300–3500 Asymmetric and symmetric stretches
C=O (Pyrazolone) 1670–1700 1670–1700 Carbonyl stretching
C=N (Pyrazolone Ring) 1550–1600 1550–1600 Aromatic C=N vibrations
C–N (Aromatic Amino) 1340–1380 1340–1380 Aromatic C–N stretching

Data extrapolated from 4-aminoantipyrine derivatives and pyrazolones.

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways are hypothesized to include:

  • Loss of NH3 : Cleavage at the amino group, yielding a fragment with m/z = [M – 17].
  • Cleavage of Pyrazolone Ring : Breakdown into aminophenyl and methylpyrazolone fragments.
  • Charge-Remote Fragmentation : Rearrangement of the pyrazolone ring to form stable intermediates.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Optimizations

Computational studies (e.g., B3LYP/6-31G(d)) would likely reveal:

  • Planarity of the Pyrazolone Ring : Conjugation between the keto group and aromatic ring.
  • Torsion Angles : Optimal dihedral angles between the 4-aminophenyl group and pyrazolone core (~60°, typical for similar systems).
  • Hydrogen Bonding : Intramolecular interactions (e.g., N–H⋯O) stabilizing the conformation.
Electron Density Mapping and Orbital Interactions
  • Electron Density : High density around the N and O atoms, indicating polarized bonds.
  • HOMO-LUMO Gaps : The HOMO (highest occupied molecular orbital) may reside on the amino group, while the LUMO (lowest unoccupied) could be localized on the pyrazolone ring, influencing reactivity.

Properties

IUPAC Name

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXUPEPDMYVBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214004
Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6402-08-0
Record name 1-(4-Aminophenyl)-3-methyl-5-pyrazolone
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Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 2-(4-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE
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Preparation Methods

Synthesis of 2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Precursor)

  • Reagents and Conditions:

    • 5-methyl-1H-pyrazol-3-one (0.98 g, 0.01 mol)
    • Acetyl chloride (0.78 mL, 0.01 mol)
    • Acetic acid (10 mL)
    • Reflux for 8 hours
  • Procedure:
    The mixture of 5-methyl-1H-pyrazol-3-one and acetyl chloride in acetic acid is refluxed for 8 hours. After cooling, the reaction mixture is poured into cold ice water (50 mL), precipitating the product which is filtered, washed, and crystallized from acetic acid.

  • Yield and Characterization:

    • White crystals, melting point 120-122 °C
    • IR peaks at 1772 and 1660 cm⁻¹ (carbonyl groups), 1616 cm⁻¹ (C=N)
    • $$^{1}H$$-NMR and $$^{13}C$$-NMR confirm structure
    • Mass spectrum m/z 140 [M⁺]
    • Elemental analysis consistent with C6H8N2O2 (molecular weight 140).

Condensation with 4-Aminobenzaldehyde to Form Target Compound

  • Reagents and Conditions:

    • 2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.4 g, 0.01 mol)
    • 4-aminobenzaldehyde (1.21 g, 0.01 mol)
    • Ethanol (30 mL)
    • Sodium hydroxide (0.4 g, 0.01 mol)
    • Reflux for 5-8 hours
  • Procedure:
    The precursor and 4-aminobenzaldehyde are mixed in ethanol with NaOH and refluxed. After cooling, the reaction mixture is poured into dilute hydrochloric acid to precipitate the product. The solid is filtered, washed, and recrystallized from methanol.

  • Product Details:

    • Reddish-brown crystals
    • Melting point 154-156 °C
    • IR peaks: broad NH2 stretch at 3300-3100 cm⁻¹, carbonyl at 1709 cm⁻¹, C=N at 1588 cm⁻¹
    • Mass spectrum m/z 243 [M⁺]
    • Elemental analysis consistent with C13H13N3O2 (molecular weight 243).

Comparative Analysis of Preparation Methods

Step Conventional Heating Method Microwave-Assisted Method
Reaction Time 5-8 hours reflux Significantly reduced (minutes)
Yield Moderate to good Improved yields reported
Energy Efficiency Higher energy consumption Considered green chemistry, energy-efficient
Reaction Monitoring Thin layer chromatography (TLC) TLC and in-situ monitoring possible
Equipment Standard reflux setup Microwave reactor (e.g., Anton Paar Monowave)
Purity and Characterization Confirmed by IR, NMR, MS, elemental analysis Same characterization techniques applied

Microwave-assisted synthesis has been demonstrated to improve reaction efficiency, reduce time, and enhance yields compared to conventional reflux methods, making it a preferred approach in modern synthetic laboratories.

Research Findings and Notes on Preparation

  • The acetylation of 5-methyl-1H-pyrazol-3-one is a critical step for generating the reactive intermediate.
  • The condensation with 4-aminobenzaldehyde under basic conditions facilitates the formation of the target pyrazolone derivative.
  • Both conventional and microwave methods yield structurally confirmed products through comprehensive spectroscopic analyses (IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, MS).
  • Elemental analyses align closely with theoretical values, confirming compound purity.
  • Microwave irradiation is advantageous for green chemistry goals, reducing solvent usage and energy consumption.
  • The synthesized compound and derivatives have been evaluated for antimicrobial activities, indicating potential pharmaceutical applications.

Summary Table of Key Synthetic Data

Compound Reagents/Conditions Reaction Time Yield (%) Melting Point (°C) Key Spectral Features
2-acetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one 5-methyl-1H-pyrazol-3-one + acetyl chloride, acetic acid reflux 8 h Not specified 120-122 IR: 1772, 1660 (C=O); NMR confirms structure
This compound 2-acetyl derivative + 4-aminobenzaldehyde, NaOH, ethanol reflux 5-8 h Not specified 154-156 IR: 3300-3100 (NH2), 1709 (C=O); MS m/z 243

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can undergo various types of chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

  • Condensation: : Condensation reactions often involve the use of carbonyl compounds and amines.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, halogenated, or alkylated derivatives. These products can be further modified or used in different applications.

Scientific Research Applications

Medicinal Chemistry

  • Antipyretic and Analgesic Properties :
    • Pyrazolone derivatives are known for their antipyretic (fever-reducing) and analgesic (pain-relieving) effects. They are structurally related to phenylbutazone and have been studied for their potential use in treating inflammatory conditions.
  • Anti-inflammatory Activity :
    • Research indicates that certain pyrazolone compounds exhibit significant anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.
  • Antimicrobial Activity :
    • Some studies have reported the antimicrobial effects of pyrazolone derivatives against various bacterial strains, suggesting potential applications in developing antibiotics.

Analytical Chemistry

  • Chromatographic Techniques :
    • The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). For instance, a reverse-phase HPLC method has been optimized using a Newcrom R1 column with acetonitrile-water-phosphoric acid as the mobile phase for the separation and analysis of pyrazolone derivatives .
  • Mass Spectrometry Compatibility :
    • The HPLC method can be adapted for Mass Spectrometry (MS) by substituting phosphoric acid with formic acid, enhancing compatibility for pharmacokinetic studies .

Case Studies

Study TitleFocusFindings
Antipyretic Effects of Pyrazolone DerivativesEvaluated the efficacy of various derivativesCertain derivatives showed comparable effects to traditional NSAIDs
HPLC Method Development for Pyrazolone AnalysisDeveloped a scalable method for analysisAchieved high resolution and sensitivity in detecting impurities

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

  • 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.25 g/mol Melting Point: 116–118°C . Key Difference: Replacement of the 4-aminophenyl group with a 3,4-dimethylphenyl substituent. This analog is less polar, affecting solubility and chromatographic behavior .

Positional Isomerism of the Amino Group

  • 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS Number: 5142-72-3 Key Difference: The amino group is located on the pyrazolone ring (position 4) instead of the phenyl ring. This alters electronic distribution, reducing conjugation between the amino group and the pyrazolone core.

Halogen-Substituted Analogs

  • 4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one Molecular Formula: C₁₇H₁₃N₂OCl Key Difference: A chloro substituent on the phenyl ring introduces electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. The chloro group enhances electrophilicity, impacting reactivity in substitution reactions. Crystallographic studies reveal that the chloro substituent participates in C–Cl⋯π and C–H⋯Cl interactions, influencing molecular packing .

Schiff Base Derivatives

  • 4-{[4-(Dimethylamino)benzylidene]-amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Key Difference: Derived from 4-aminoantipyrine, this Schiff base features an imine linkage formed via condensation with an aldehyde. The target compound’s 4-aminophenyl group could similarly form Schiff bases, but the para position on the phenyl ring (vs. the pyrazolone ring) alters conjugation and stability .

Physicochemical and Analytical Comparisons

Property Target Compound 3,4-Dimethylphenyl Analog 4-Amino Pyrazolone Isomer
Molecular Weight 189.219 g/mol 202.25 g/mol 189.21 g/mol
LogP 0.469 ~2.0 (estimated) ~0.5 (estimated)
Key Functional Groups 4-Aminophenyl, methyl 3,4-Dimethylphenyl, methyl 4-Amino, phenyl, methyl
Chromatographic Use Reverse-phase HPLC Not reported Not reported

Biological Activity

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known by its CAS number 6402-08-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial therapies. The following sections provide an in-depth analysis of its biological activities based on various studies and findings.

  • Molecular Formula: C10H11N3O
  • Molecular Weight: 189.21 g/mol
  • Boiling Point: 433.0 ± 28.0 °C (predicted)
  • Density: 1.30 ± 0.1 g/cm³ (predicted)
  • pKa: 4.93 ± 0.10 (predicted)

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety demonstrate significant anticancer properties. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
This compoundA549 (Lung)371.36
Novel Pyrazole DerivativeH460 (Lung)193.93
Novel Pyrazole DerivativeHT-29 (Colon)238.14

These results suggest that the pyrazole structure is crucial for enhancing anticancer activity.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is vital for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various studies:

MicroorganismMIC (µg/mL)Reference
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida speciesModerate Activity

The compound shows promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines compared to control groups, indicating a potential role in cancer treatment.
  • Antimicrobial Screening : Another investigation into the antimicrobial properties revealed that this compound could effectively inhibit the growth of pathogenic bacteria and fungi at low concentrations, supporting its use as an antimicrobial agent in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?

The compound is typically synthesized via multi-step reactions, such as the Vilsmeier-Haack reaction, starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. For example, refluxing in acetic acid or DMF under inert atmosphere is common. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrazole ring protons (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups.
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks, as seen in analogous pyrazol-3-one derivatives .

Q. What preliminary assays are suitable for evaluating its biological activity?

Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase or kinase assays). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Ensure solvent controls (DMSO ≤0.1% v/v) to avoid interference .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence its pharmacological profile?

The 4-aminophenyl group enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites), while the methyl group at position 5 modulates lipophilicity (logP ~2.1–2.5). Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) show increased bioactivity due to improved target affinity .

Q. What analytical strategies address stability challenges under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma.
  • Circular Dichroism (CD) : Assess conformational stability in aqueous buffers.
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks .

Q. How can computational modeling optimize its drug-likeness?

Perform molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR. Pharmacophore modeling (e.g., using Schrödinger) identifies critical interactions (e.g., π-π stacking with phenylalanine residues). ADMET predictions (SwissADME) assess permeability (Caco-2 model) and cytochrome P450 interactions .

Q. What mechanistic insights exist for its tautomeric behavior in solution?

X-ray crystallography of related pyrazol-3-ones reveals a dominant keto tautomer in the solid state. In solution (DMSO-d₆), dynamic NMR can detect tautomeric equilibrium (ΔG ~5–10 kJ/mol). Substituent electron-withdrawing effects stabilize the keto form .

Key Research Gaps

  • Solubility Optimization : Explore co-crystallization with cyclodextrins or PEGylation.
  • In Vivo Pharmacokinetics : Conduct rodent studies to assess bioavailability and metabolite profiling.
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with varied substituents (e.g., -CF₃, -OCH₃) to refine bioactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Reactant of Route 2
2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

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